molecular formula C16H24INO B4603697 1-[5-(4-iodophenoxy)pentyl]piperidine

1-[5-(4-iodophenoxy)pentyl]piperidine

Cat. No.: B4603697
M. Wt: 373.27 g/mol
InChI Key: CQIGCVSUNJEQHQ-UHFFFAOYSA-N
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Description

1-[5-(4-Iodophenoxy)pentyl]piperidine is a piperidine derivative characterized by a pentyl chain substituted with a 4-iodophenoxy group at the terminal position. The iodine atom on the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence its chemical reactivity and biological interactions. Piperidine, a six-membered amine ring, provides a rigid scaffold that is frequently utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and hydrophobic interactions. This compound’s structural uniqueness lies in the combination of the iodophenoxy group and the pentyl linker, which may modulate solubility, membrane permeability, and target binding affinity .

Properties

IUPAC Name

1-[5-(4-iodophenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIGCVSUNJEQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-iodophenoxy)pentyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:

    N-Alkylation: The initial step involves the N-alkylation of piperidine with 1-bromopentane to form N-pentylpiperidine.

    Ether Formation: The next step involves the reaction of N-pentylpiperidine with 4-iodophenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This results in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-[5-(4-Iodophenoxy)pentyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.

    Coupling Reactions: The iodophenoxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(4-Iodophenoxy)pentyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Piperidine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules, making it valuable in organic synthesis and chemical research.

Mechanism of Action

The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-[5-(4-Iodophenoxy)pentyl]piperidine with structurally related piperidine derivatives, highlighting key differences in substituents, molecular features, and biological implications:

Compound Name Molecular Formula Key Structural Features Biological/Pharmacological Notes Reference
This compound C₁₆H₂₂INO Pentyl linker, para-iodophenoxy group, piperidine ring Potential CNS activity due to lipophilic iodine; pending detailed studies
1-(4-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ Direct phenyl-nitrogen bond, nitro group at para position Enhanced reactivity due to nitro group; distinct pharmacokinetics
5-(Piperidin-1-yl)pentan-1-amine C₁₀H₂₂N₂ Pentyl chain with terminal amine, no aromatic substitution Altered solubility; used in neurotransmitter research
Fenpropidin C₁₅H₂₃N Piperidine with substituted propyl chain (pesticide use) Antifungal activity; acts via sterol biosynthesis inhibition
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol C₁₁H₁₃F₃N₂O Hydroxyl group on piperidine, trifluoromethylpyridinyl group Improved metabolic stability; antiviral potential

Key Observations

Substituent Effects: The iodine atom in the target compound may enhance binding to hydrophobic pockets in proteins compared to smaller substituents like nitro (in 1-(4-nitrophenyl)piperidine) or trifluoromethyl groups . Phenoxy vs. Direct Phenyl Linkage: The ether linkage in the iodophenoxy group increases flexibility and may reduce steric hindrance compared to direct phenyl-piperidine bonds (e.g., 1-(4-nitrophenyl)piperidine) .

Chain Length and Functional Groups: The pentyl chain in this compound balances lipophilicity and solubility, whereas shorter chains (e.g., in fenpropidin) prioritize membrane penetration . Terminal amine groups (as in 5-(piperidin-1-yl)pentan-1-amine) favor hydrogen bonding, contrasting with the electron-deficient iodine in the target compound .

Biological Activity Trends :

  • Piperidine derivatives with aromatic substitutions (e.g., nitro, trifluoromethyl) often exhibit CNS or antimicrobial activity, while alkyl-substituted variants (e.g., fenpropidin) are used in agrochemicals .
  • The para-substitution pattern on the phenyl ring (iodo vs. nitro) may influence target selectivity, as seen in related compounds where para-nitro groups enhance reactivity but reduce metabolic stability .

Q & A

Q. What are the primary synthetic methodologies for 1-[5-(4-iodophenoxy)pentyl]piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses 4-iodophenol and a pentyl-linked piperidine precursor under basic conditions (e.g., NaOH in dichloromethane), with careful control of stoichiometry and temperature to optimize the phenoxy linkage . Purification via column chromatography or recrystallization is critical to achieving high purity (>95%). Yield improvements (70–85%) are observed when using phase-transfer catalysts or inert atmospheres to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify the piperidine ring protons (δ 1.3–2.8 ppm) and iodophenoxy aromatic signals (δ 6.7–7.3 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the pentyl chain .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and isotopic pattern from iodine .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity and biological activity compared to halogenated analogs?

The iodine atom enhances electrophilic aromatic substitution reactivity due to its polarizable electron cloud, enabling regioselective modifications. Compared to chloro/bromo analogs, the iodine-containing derivative shows higher binding affinity to serotonin receptors (e.g., 5-HT2A_{2A}, Ki_i = 12 nM vs. 45 nM for Br-analog) but lower metabolic stability in hepatic microsomes . Computational docking (e.g., AutoDock Vina) reveals iodine’s role in hydrophobic pocket interactions .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC50_{50}50​ values across studies?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). Standardization strategies include:

  • Using isogenic cell lines to control genetic variability.
  • Validating results via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Applying multivariate regression to account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can SHELX software improve crystallographic refinement for this compound, especially with twinning or disordered regions?

SHELXL’s TWIN and BASF commands model twinned crystals, while PART and SUMP restraints address disorder in the pentyl chain. For high-resolution data (d < 0.8 Å), iterative refinement with anisotropic displacement parameters (ADPs) reduces R1_1 values to <5% .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • ADMET Prediction : SwissADME estimates moderate BBB permeability (TPSA = 45 Ų) and CYP3A4-mediated metabolism.
  • MD Simulations : GROMACS simulations reveal stable binding to lipid bilayers, corroborating experimental logP values (2.8 ± 0.3) .

Comparative and Mechanistic Questions

Q. How does the compound’s activity compare to structurally related piperidine derivatives in neurodegenerative models?

In Aβ42 aggregation assays, the iodine derivative reduces fibril formation by 60% at 10 μM, outperforming trifluoromethyl (45%) and nitro (30%) analogs. Mechanistically, iodine’s bulkiness disrupts β-sheet stacking, as shown via TEM and Thioflavin-T assays .

Q. What experimental designs mitigate toxicity risks in in vivo studies?

  • Acute Toxicity : Dose escalation in rodents (10–100 mg/kg) with hepatic enzyme monitoring (ALT/AST).
  • Genotoxicity : Ames test + Comet assay to assess DNA damage.
  • Formulation : Use of cyclodextrin-based carriers improves solubility and reduces nephrotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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